molecular formula C15H29N3O2 B3322729 tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate CAS No. 1519484-43-5

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B3322729
CAS No.: 1519484-43-5
M. Wt: 283.41
InChI Key: DOGRKKFAWSBARB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring connected to a piperazine ring via a methylene linker, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a crucial feature, as it enhances the compound's stability and solubility for synthetic applications and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. The presence of the piperazine moiety provides a versatile synthetic handle; its secondary amine can undergo a wide range of reactions, including alkylation, acylation, and sulfonylation, to create diverse chemical libraries. This makes the compound an invaluable intermediate for constructing more complex molecules. Its primary research application is in the synthesis of potential therapeutic agents. Compounds with piperazine and piperidine scaffolds are frequently explored in drug discovery . Furthermore, structurally similar piperazine-containing molecules are investigated as key components in advanced drug discovery strategies, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation . In pharmacological research, the piperazine moiety can play a critical role in a molecule's mechanism of action. For instance, some piperazine-containing drugs have been found to stabilize specific conformations of target proteins, such as integrins, by forming key hydrogen bonds via a water molecule in the metal ion-dependent adhesion site (MIDAS) . This highlights the potential for derivatives of this building block to be developed into inhibitors that modulate protein-protein interactions. This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, refer to the relevant Safety Data Sheet, and ensure compliance with all local and institutional safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17/h13,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGRKKFAWSBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. Research indicates that piperidine derivatives can influence mood and anxiety disorders.
  • Anticancer Activity : Preliminary studies have shown that piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. The ability of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate to inhibit tumor growth is under investigation, particularly its role in targeting the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers .
  • Antimicrobial Properties : There is emerging evidence that piperazine derivatives possess antimicrobial activity. This compound may serve as a lead for developing new antibiotics or antifungal agents .

Case Study 1: Neuropharmacological Screening

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant anxiolytic effects in animal models. The compound was tested against standard anxiolytics, showing comparable efficacy with fewer side effects.

Case Study 2: Anticancer Efficacy

In vitro assays were performed to evaluate the anticancer properties of this compound on human breast and prostate cancer cell lines. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorostyryl derivatives (e.g., from ) exhibit lower yields (52–56%) compared to piperazine-containing analogs, likely due to steric challenges in cross-coupling reactions .
  • Pyrimidoindole derivatives () are tailored for specific bioactivity, with NMR and mass spectrometry confirming purity for pharmacological screening .

Analytical Characterization

  • NMR and MS : Pyrimidoindole derivatives () displayed distinct $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and ESI-MS confirming molecular ions (e.g., m/z 450 [M+H]$^+$) .
  • X-ray Crystallography: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate () revealed a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonds (N–H⋯O) .

Biological Activity

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Chemical Formula : C15H29N3O2
  • Molecular Weight : 283.41 g/mol
  • CAS Number : 381722-48-1

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer cells. Key mechanisms include:

  • Receptor Modulation : The compound is believed to act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds with similar piperidine structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10.5Apoptosis via caspase activation
Compound BA549 (Lung)15.2Cell cycle arrest in G1 phase
This compoundJurkat (Leukemia)TBDTBD

Note: Further studies are needed to determine specific IC50 values for this compound.

Neuropharmacological Studies

In neuropharmacological contexts, compounds featuring piperazine moieties have been evaluated for their anxiolytic and antidepressant effects. These studies suggest that such compounds may enhance serotonergic and dopaminergic signaling pathways.

Case Studies

  • Study on Antidepressant Effects : A study involving piperazine derivatives showed that they could significantly reduce depressive-like behaviors in animal models, suggesting potential applications for treating mood disorders.
  • Cytotoxicity Assessment : Research conducted on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, warranting further exploration into the structure-activity relationship (SAR).

Q & A

Q. What safety protocols are recommended for handling tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Based on Safety Data Sheets (SDS) of structurally similar tert-butyl piperidine derivatives, researchers should:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

  • Respiratory Protection : Use fume hoods or respirators if airborne particulates are generated during synthesis or handling .

  • Emergency Measures : Ensure eye wash stations and emergency showers are accessible. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

  • Storage : Store in a cool, dry place away from oxidizing agents, as decomposition may release toxic fumes .

    Table 1 : Key Safety Precautions from SDS Data

    Hazard TypeRecommended ActionEvidence Source
    Acute Toxicity (Oral/Dermal/Inhalation)Use PPE; avoid inhalation
    Eye/Skin IrritationImmediate rinsing; medical consultation
    Fire HazardUse CO₂ or dry chemical extinguishers

Q. What spectroscopic and chromatographic methods are suitable for characterizing tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on peaks for the tert-butyl group (~1.4 ppm) and piperazine/piperidine protons (2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 297.36 for related compounds) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity >95% .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and amine N-H stretches (~3300 cm1 ^{-1}) .

Advanced Research Questions

Q. How can synthetic yields of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate be optimized, particularly in multi-step reactions?

  • Methodological Answer :
  • Stepwise Synthesis :

Intermediate Formation : React piperazine derivatives with tert-butyl carbamate under anhydrous conditions to protect amines .

Coupling Reactions : Use coupling agents like EDC/HOBt or palladium catalysts for C-N bond formation .

  • Reaction Optimization :

  • Solvent Selection : Dichloromethane (DCM) or THF improves solubility of intermediates .

  • Temperature Control : Maintain 0–20°C during exothermic steps to reduce side reactions .

  • Catalysts : Triethylamine (TEA) or DMAP enhances reaction rates and selectivity .

  • Scalability : Transition from batch to continuous flow reactors for consistent product quality .

    Table 2 : Reaction Conditions for Related Compounds

    StepReagents/ConditionsYield (%)Evidence
    Amine Protectiontert-Butyl carbamate, DCM, TEA85–90
    CouplingPd(OAc)₂, ligand, 80°C75
    PurificationSilica gel chromatography>95

Q. How should researchers address contradictory data in GHS classifications (e.g., unclassified vs. acute toxicity) for tert-butyl piperidine derivatives?

  • Methodological Answer :
  • Data Reconciliation : Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical vs. Key Organics ) to identify consensus.
  • Risk Assessment : Assume worst-case scenarios if classifications conflict. For example, treat compounds with unverified toxicity as Category 4 (harmful) .
  • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) on analogs to fill data gaps .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on structural analogs .

Q. What strategies are effective for resolving low reproducibility in the synthesis of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate?

  • Methodological Answer :
  • Parameter Standardization : Document exact stoichiometry, solvent purity, and reaction time/temperature .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or oxidized intermediates) .
  • Catalyst Screening : Test alternative catalysts (e.g., DIPEA vs. TEA) to improve reaction efficiency .
  • Moisture Control : Employ Schlenk lines or molecular sieves in moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate
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tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate

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